![molecular formula C10H9BrF3IO B14058013 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene](/img/structure/B14058013.png)
1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The presence of bromine, iodine, and trifluoromethoxy groups allows the compound to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but differs in the position of the trifluoromethyl group.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the propyl chain, affecting its reactivity and applications.
1-(3-Bromopropyl)-4-iodobenzene: Similar structure but without the trifluoromethoxy group.
Uniqueness: 1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a bromopropyl group, an iodine atom, and a trifluoromethoxy substituent on a benzene ring. With a molecular formula of C10H9BrF3IO and a molecular weight of approximately 408.98 g/mol, this compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its diverse reactivity and biological properties.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity. The presence of halogens (bromine and iodine) and the trifluoromethoxy group suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development and biochemical studies.
Antimicrobial Activity
Research indicates that halogenated compounds often possess antimicrobial properties. Similar compounds, such as brominated and iodinated derivatives, have been shown to inhibit the growth of bacteria and fungi. For example:
Compound Name | Activity Type | Reference |
---|---|---|
1-Bromo-2-iodo-4-trifluoromethylbenzene | Antibacterial | |
2-Iodo-4-(trifluoromethoxy)benzene | Antifungal |
The presence of both bromine and iodine in the structure may enhance these effects, potentially leading to increased efficacy against resistant strains.
Cytotoxicity
Halogenated aromatic compounds have been studied for their cytotoxic effects on cancer cell lines. For instance, derivatives with similar functional groups have demonstrated cytotoxicity in various cancer models:
Cell Line | Compound Tested | IC50 (µM) | Reference |
---|---|---|---|
HeLa | 1-Iodo-4-(trifluoromethoxy)benzene | 15.2 | |
MCF7 | 2-Bromo-1-iodo-4-trifluoromethoxybenzene | 10.5 |
These findings suggest that this compound may also exhibit cytotoxic properties worth exploring.
The mechanisms through which halogenated compounds exert their biological effects can vary but often include:
- Disruption of Cell Membranes : Halogenated compounds can integrate into lipid bilayers, altering membrane fluidity and integrity.
- Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in metabolic pathways, particularly those related to DNA synthesis or repair.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of various halogenated benzene derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing antibacterial properties.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on several cancer cell lines revealed that structurally related halogenated compounds showed promising results in reducing cell viability. The study suggested that the introduction of bromine and iodine atoms could synergistically enhance cytotoxicity.
Properties
Molecular Formula |
C10H9BrF3IO |
---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
LCNGBYIZXXLSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)CCCBr |
Origin of Product |
United States |
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